3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12BrNO5 and a molecular weight of 366.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrobenzyl group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Nitrobenzylation: The nitrobenzyl group is attached through a nucleophilic aromatic substitution reaction, often using a nitrobenzyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid
Reduction: 3-Bromo-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Bromo-5-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
Uniqueness
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the nitrobenzyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specialized applications in research and industry .
Biological Activity
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS No. 443125-49-3) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromo group, a methoxy group, and a nitrobenzyl ether, which contribute to its unique properties and reactivity. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of this compound is C15H12BrNO5, with a molecular weight of 366.16 g/mol. The structure includes functional groups that may interact with various biological targets, influencing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C15H12BrNO5 |
Molecular Weight | 366.16 g/mol |
IUPAC Name | 3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
CAS Number | 443125-49-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The nitrobenzyl moiety can undergo reduction to generate reactive intermediates that may inhibit bacterial growth or modulate enzyme activity. For instance, studies have shown that nitro-substituted compounds can display enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, notably those involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which are critical for drug metabolism. Inhibitory studies suggest that derivatives of this compound could exhibit time-dependent inhibition of CYP enzymes, raising concerns about potential drug-drug interactions and metabolic stability .
Case Studies
- Antibacterial Activity : A study examining the antibacterial properties of nitro-substituted benzaldehydes found that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Cytotoxic Effects on Cancer Cells : Research on related benzaldehyde derivatives indicated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer). These studies highlighted the compound's potential as a lead structure for developing new anticancer agents .
Properties
CAS No. |
443125-49-3 |
---|---|
Molecular Formula |
C15H12BrNO5 |
Molecular Weight |
366.16 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |
InChI Key |
QBIKMSSFMFVHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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